2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-methyl-acetamide
Description
2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-methyl-acetamide is a synthetic acetamide derivative characterized by a 2-aminoacetamide backbone substituted with a furan-2-yl-oxo-ethyl group and an N-methyl moiety. This compound is structurally related to opioid receptor ligands (e.g., U-47700) and antibacterial agents (e.g., 2-amino-N-(arylsulfinyl)-acetamides) but lacks comprehensive pharmacological data in the available literature . Its synthesis and characterization methods are inferred from analogous compounds, such as ethyl glycinate amide derivatives .
Properties
IUPAC Name |
2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11(9(13)5-10)6-7(12)8-3-2-4-14-8/h2-4H,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQKHQGIUMZSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)C1=CC=CO1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-methyl-acetamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Formation of the amide bond: This can be done through acylation reactions using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized furans or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or amines.
Scientific Research Applications
The compound 2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-methyl-acetamide (CAS No: 1353979-49-3) is a chemical entity that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications, particularly in scientific research, and provides comprehensive data tables and case studies.
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets, leading to therapeutic effects.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of furan-based compounds can exhibit anticancer properties. For instance, research has shown that similar furan derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanisms by which this compound might operate are yet to be fully elucidated but warrant further exploration.
Biochemical Research
The compound's ability to form hydrogen bonds and its polar surface area make it suitable for biochemical assays, particularly in enzyme inhibition studies.
Case Study: Enzyme Inhibition
Inhibitors designed from similar chemical frameworks have been shown to modulate enzyme activity in metabolic pathways. Studies focusing on the inhibition of specific enzymes involved in metabolic disorders could provide insights into the therapeutic roles of this compound.
Material Science
Furan-containing compounds are also being explored for their applications in polymer chemistry due to their ability to undergo polymerization reactions.
Data Table: Comparison of Furan Derivatives in Polymer Applications
| Compound Name | Application Area | Key Properties |
|---|---|---|
| This compound | Polymer Chemistry | Moderate polarity, good solubility |
| Furan-based Polymers | Biodegradable Materials | Biocompatibility, mechanical strength |
| Furan Resins | Coatings and Adhesives | Thermal stability, adhesion properties |
Agricultural Science
There is potential for this compound to be utilized as a biopesticide or herbicide due to the bioactive nature of furan derivatives.
Case Study: Herbicidal Activity
Research into furan derivatives has shown promising results in weed control, suggesting that modifications to the furan ring can enhance herbicidal efficacy while minimizing environmental impact.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like 2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-methyl-acetamide may interact with enzymes or receptors, modulating their activity. This could involve binding to the active site of an enzyme or interacting with receptor proteins on cell surfaces.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Pharmacological and Physicochemical Properties
- Receptor Binding : Unlike U-47700, which shows high μ-opioid receptor (MOR) affinity, the target compound’s furan substituent may alter receptor interaction due to reduced lipophilicity compared to dichlorophenyl groups .
- Bioactivity: The amino group may enhance solubility compared to the chloro analog (CAS:1353968-10-1), but its lack of aromatic sulfinyl groups (cf.
- Stability : The furan ring’s susceptibility to oxidation could limit metabolic stability compared to saturated cyclohexyl analogs like U-50488H .
Biological Activity
2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-methyl-acetamide, also known by its CAS number 1353979-49-3, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial activity, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C9H12N2O3, with a molecular weight of 196.20 g/mol. Key computed properties include:
- Rotatable Bond Count : 4
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Topological Polar Surface Area : 76.5 Ų
These properties suggest that the compound has a moderate level of lipophilicity and potential for interacting with biological membranes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. Although specific data on this compound is limited, its structural analogs have shown promising results.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Active Against |
|---|---|---|
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 0.039 | C. albicans |
These findings suggest that compounds with similar structures may exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
The mechanisms through which compounds like this compound exert their biological effects often involve interference with bacterial cell wall synthesis or disruption of metabolic pathways. For instance, studies indicate that certain derivatives act as inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial replication and metabolism .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the antimicrobial efficacy of several derivatives against multiple pathogens, reporting minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives. These compounds also demonstrated significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis .
- Synergistic Effects : Some derivatives were found to act synergistically with established antibiotics such as Ciprofloxacin and Ketoconazole, reducing their MICs significantly and enhancing their overall effectiveness against resistant strains .
- Toxicity Assessment : Hemolytic activity assays indicated that these compounds exhibited low toxicity levels, with hemolytic percentages ranging from 3.23% to 15.22%, suggesting a favorable safety profile for further development .
Q & A
Advanced Research Question
- DFT studies : Use B3LYP/6-31G(d) to model electron density distributions, identifying nucleophilic (furan oxygen) and electrophilic (amide carbonyl) sites .
- Molecular docking : Predict binding affinity to biological targets (e.g., enzymes) by simulating interactions with the acetamide’s hydrogen-bonding groups .
- MD simulations : Assess stability of metal complexes (e.g., with Cr³⁺) for catalytic or pharmaceutical applications .
Data application : DFT-derived HOMO-LUMO gaps (~4.5 eV) correlate with redox stability, guiding experimental design for electrochemical studies .
How can researchers design experiments to resolve discrepancies in biological activity data across studies?
Advanced Research Question
Discrepancies may arise from assay conditions or impurity profiles. Strategies include:
- Dose-response curves : Test purity-verified batches (HPLC ≥98%) across multiple concentrations to establish EC₅₀/IC₅₀ consistency .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed acetamide) that may interfere with activity .
- Orthogonal assays : Compare antimicrobial activity via broth microdilution (CLSI guidelines) vs. disk diffusion to rule out methodological bias .
What chromatographic techniques are optimal for purifying this compound and its intermediates?
Basic Research Question
- HPLC : C18 column (5 µm, 250 mm), mobile phase: acetonitrile/water (70:30), UV detection at 254 nm for baseline separation .
- TLC monitoring : Silica gel GF₂₅₄, ethyl acetate:hexane (1:1), Rf ~0.5 for the final product .
- Prep-scale purification : Flash chromatography (hexane → ethyl acetate gradient) removes unreacted furfurylamine and methylated byproducts .
How does the compound’s stereoelectronic profile influence its coordination chemistry with transition metals?
Advanced Research Question
The furan-oxo and acetamide groups act as bidentate ligands. Key findings:
- Cr(III) complexes : Form octahedral geometries with two water ligands, confirmed via magnetic moment measurements (~3.87 BM) and UV-Vis (d-d transitions at 550 nm) .
- Ni(II)/Co(II) complexes : Exhibit square-planar (Ni) vs. tetrahedral (Co) symmetry, distinguished via molar conductivity (Ni: 90–100 Ω⁻¹ cm² mol⁻¹; Co: 50–60 Ω⁻¹ cm² mol⁻¹) .
Applications : These complexes show enhanced antimicrobial activity compared to the free ligand, attributed to increased membrane permeability .
What strategies mitigate side reactions during N-methylation of the acetamide group?
Basic Research Question
- Controlled reagent addition : Use formaldehyde in stoichiometric excess (1.2 eq) with slow addition to minimize di-methylation.
- pH buffering : Maintain pH 9–10 with NaHCO₃ to stabilize the intermediate imine .
- In situ monitoring : IR tracking of N-H disappearance (~3350 cm⁻¹) ensures reaction completion before workup .
How can researchers validate the compound’s stability under physiological conditions for drug discovery studies?
Advanced Research Question
- Simulated gastric fluid (SGF) : Incubate at 37°C (pH 1.2) for 24h; analyze via HPLC for degradation (e.g., hydrolysis of the furan ring) .
- Plasma stability assays : Incubate with human plasma (37°C, 6h), precipitate proteins with acetonitrile, and quantify parent compound via LC-MS/MS .
- Light sensitivity : Expose to UV (365 nm) for 48h; monitor furan oxidation via GC-MS .
What spectroscopic benchmarks are critical for characterizing this compound?
Basic Research Question
- ¹H NMR (DMSO-d₆) : δ 2.95 (s, 3H, N-CH₃), δ 6.45–7.25 (m, 3H, furan), δ 8.10 (s, 1H, NH) .
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (furan C=C) .
- HRMS (ESI+) : m/z [M+H]⁺ calcd. 253.1218, found 253.1215 .
How can Design of Experiments (DoE) optimize reaction parameters for scale-up synthesis?
Advanced Research Question
A three-factor DoE (temperature, solvent ratio, catalyst loading) identifies optimal conditions:
- Factors :
- Temperature (40–80°C)
- DMF/H₂O ratio (3:1 to 1:1)
- Catalyst (Pd/C, 1–5 mol%)
- Response surface modeling : Maximizes yield (85–92%) at 60°C, DMF/H₂O (2:1), 3 mol% Pd/C .
- Robustness testing : ±5% variation in factors confirms reproducibility (RSD <2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
